N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
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Overview
Description
N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine: is an organic compound that features a boron-containing dioxaborolane group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving cyclization and functional group transformations.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, often using a palladium catalyst and a boronic acid derivative.
Cyclohexyl Substitution: The cyclohexyl group is introduced through a nucleophilic substitution reaction, typically using cyclohexylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation and substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and boron centers.
Reduction: Reduction reactions can target the pyridine ring or the dioxaborolane group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridine ring and the cyclohexyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the amine and boron centers.
Reduction Products: Reduced forms of the pyridine ring and dioxaborolane group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: The compound can inhibit specific enzymes, making it useful in biochemical studies and drug development.
Medicine:
Drug Development: It is explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry:
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can engage in π-π interactions and hydrogen bonding, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
- N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
- N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine
Uniqueness: N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is unique due to the specific positioning of the dioxaborolane group on the pyridine ring, which influences its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Properties
IUPAC Name |
N-cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O2/c1-16(2)17(3,4)22-18(21-16)14-11-8-12-15(20-14)19-13-9-6-5-7-10-13/h8,11-13H,5-7,9-10H2,1-4H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSZJUACMJASTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)NC3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694457 |
Source
|
Record name | N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1315350-19-6 |
Source
|
Record name | N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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